Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUBCSVTGJSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-77-5 | |
| Record name | tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reactivity Profile of α-Bromo Ketones with Biological Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Bromo ketones are a class of highly versatile chemical entities that have found significant application as intermediates in organic synthesis and, more critically, as powerful tools in chemical biology and drug discovery.[1][2] Their utility stems from a precisely balanced reactivity profile, featuring an electrophilic carbon atom susceptible to attack by a range of biological nucleophiles. This guide provides a detailed exploration of the reactivity of α-bromo ketones, moving from fundamental mechanistic principles to the nuanced factors that govern their selectivity within a complex biological milieu. We will dissect the interactions with key amino acid residues, outline robust experimental workflows for characterizing these reactions, and discuss the strategic application of this chemistry in the development of covalent therapeutics and chemical probes.
The α-Bromo Ketone Moiety: A Privileged Electrophile
An α-bromo ketone is characterized by a bromine atom positioned on the carbon atom immediately adjacent (the α-position) to a carbonyl group.[3] This specific arrangement is central to its reactivity. The electron-withdrawing nature of the carbonyl group polarizes the α-carbon, rendering it electrophilic. Simultaneously, the bromine atom serves as an excellent leaving group, predisposing the molecule to nucleophilic substitution reactions.
While a detailed treatise on their synthesis is beyond the scope of this guide, it is pertinent to note that they are commonly prepared via the acid-catalyzed bromination of a parent ketone, a reaction that proceeds through an enol intermediate.[4][5][6][7] This accessibility contributes to their widespread use in research.[1][8]
Core Reaction Mechanism: SN2 Displacement
The primary reaction pathway for α-bromo ketones with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion.
The transition state involves the formation of a partial bond with the incoming nucleophile and the breaking of the carbon-bromine bond. The stereochemistry at the α-carbon, if it is a chiral center, is inverted during this process.
Caption: General SN2 reaction of an α-bromo ketone with a nucleophile (Nu:).
Reactivity with Key Biological Nucleophiles
In a biological context, the side chains of several amino acids can act as potent nucleophiles. The intrinsic nucleophilicity, abundance, and local microenvironment of these residues dictate the reactivity profile of an α-bromo ketone probe or drug candidate.
3.1 Cysteine (Thiol/Thiolate)
Cysteine is arguably the most reactive biological nucleophile towards α-bromo ketones. This high reactivity is attributed to the sulfur-containing thiol group (-SH). At physiological pH, a fraction of cysteine residues exists in the deprotonated thiolate form (-S⁻), which is a powerful nucleophile. The reaction results in the formation of a highly stable thioether bond.
The pKa of the cysteine thiol is typically around 8.3, but within a protein's microenvironment, it can be significantly lower, increasing the concentration of the reactive thiolate and thus enhancing the reaction rate at neutral pH. This pKa modulation is a key principle exploited in designing targeted covalent inhibitors.
3.2 Histidine (Imidazole)
The imidazole side chain of histidine contains two nitrogen atoms, both of which can be nucleophilic. The reaction with an α-bromo ketone typically results in alkylation of one of these nitrogens, forming a stable C-N bond.[9] The pKa of the histidine imidazole ring is approximately 6.0, meaning it is often partially or fully deprotonated at physiological pH, making it readily available for reaction.
3.3 Lysine (Primary Amine)
The ε-amino group of lysine's side chain can also be a target for α-bromo ketones. However, with a pKa of ~10.5, the vast majority of lysine residues are protonated (-NH₃⁺) at physiological pH and are therefore non-nucleophilic. Reaction with lysine generally requires a localized environment with an elevated pH or a highly accessible residue to become significant.[10] The resulting secondary amine is stable.
3.4 Other Nucleophilic Residues
While less common, other residues can also be modified. Methionine's thioether can be alkylated to form a sulfonium ion. The carboxylate side chains of Aspartate and Glutamate can also react, particularly at lower pH values where they might be protonated, to form ester linkages, although these are generally less stable than the bonds formed with Cys, His, or Lys.[9]
Quantitative Reactivity Profile
The following table summarizes the key characteristics of the primary biological nucleophiles in their reaction with α-bromo ketones.
| Amino Acid Residue | Nucleophilic Group | Typical pKa | Resulting Covalent Bond | Relative Reactivity |
| Cysteine | Thiolate (-S⁻) | ~8.3 | Thioether | Very High |
| Histidine | Imidazole | ~6.0 | C-N Bond | High |
| Lysine | Primary Amine (-NH₂) | ~10.5 | Secondary Amine | Moderate to Low |
| Methionine | Thioether (-S-CH₃) | N/A | Sulfonium Ion | Low |
| Aspartate/Glutamate | Carboxylate (-COO⁻) | ~3.9 / ~4.3 | Ester | Very Low |
Experimental Workflows for Characterizing Reactivity
To harness the reactivity of α-bromo ketones effectively, it is essential to employ robust experimental methods to quantify their reaction rates and identify their biological targets.
5.1 Kinetic Assay for Reactivity Determination
A fundamental experiment to characterize a new α-bromo ketone is to measure its second-order rate constant with a model nucleophile, such as N-acetyl-L-cysteine or glutathione (GSH). This provides a quantitative measure of its intrinsic electrophilicity.
Protocol: Pseudo-First-Order Kinetic Analysis
-
Preparation: Prepare stock solutions of the α-bromo ketone in a water-miscible organic solvent (e.g., DMSO) and the model thiol (e.g., GSH) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Initiation: Initiate the reaction by mixing the reagents in a cuvette. The concentration of the thiol should be in large excess (≥10-fold) over the α-bromo ketone to ensure pseudo-first-order kinetics.
-
Monitoring: Monitor the reaction over time. This can be achieved by observing the disappearance of the α-bromo ketone's UV-Vis absorbance at a specific wavelength or by taking aliquots at various time points, quenching the reaction (e.g., with acid), and analyzing the composition by RP-HPLC.
-
Data Analysis: Plot the natural logarithm of the remaining α-bromo ketone concentration versus time. The negative of the slope of this line yields the observed rate constant (kobs).
-
Second-Order Rate Constant: Repeat the experiment at several different excess concentrations of the thiol. Plot kobs versus the thiol concentration. The slope of this second plot is the second-order rate constant (k₂), which is the definitive measure of reactivity.
Caption: Workflow for determining the second-order rate constant of an α-bromo ketone.
5.2 Chemoproteomic Workflow for Target Identification
To identify the protein targets of an α-bromo ketone in a complex biological system, an activity-based protein profiling (ABPP) approach is often employed. This typically requires a modified α-bromo ketone that includes a reporter tag (e.g., biotin or an alkyne for click chemistry).
Caption: A typical chemoproteomics workflow for identifying protein targets.
Conclusion and Future Outlook
α-Bromo ketones represent a cornerstone of covalent chemical biology. Their reactivity is governed by a well-understood SN2 mechanism, but their selectivity in a cellular context is a complex interplay of intrinsic nucleophilicity, pH, pKa, and the protein microenvironment. The cysteine thiol is often the primary target due to the high nucleophilicity of the thiolate anion. Understanding these principles is paramount for any researcher aiming to design selective covalent inhibitors or chemical probes. While their reactivity is a great asset, it also presents challenges, such as potential off-target effects and the need to handle hazardous brominating agents during synthesis.[11][12] Future advancements will undoubtedly focus on developing α-halo ketones with even more refined reactivity profiles and on expanding the repertoire of analytical techniques to map their interactions with greater precision across the proteome.
References
-
Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry. [Link]
-
Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (N.d.). Halogenation Of Ketones via Enols. [Link]
-
Chem Help ASAP. (2020). alpha-halogenation of ketones. YouTube. [Link]
-
Gates, K. S. (2009). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Chemical Research in Toxicology. [Link]
-
Grigoryan, V. G., et al. (1983). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biomedica Biochimica Acta. [Link]
-
Inokawa, H. (1964). The Reaction Mechanism of α-Bromo-α, β-unsaturated Ketones with Amines. Bulletin of the Chemical Society of Japan. [Link]
-
Khan, F. A., et al. (2015). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. [Link]
-
Trost, B. M., & L-lysine: Its Use in Peptide Synthesis for Placing a Bromoacetyl Cross-Linking Function at Any Desired Sequence Position. (1991). Biochemistry. [Link]
-
Organic Chemistry Portal. (N.d.). α-Bromoketone synthesis by bromination. [Link]
-
ResearchGate. (N.d.). The reaction mechanism of lysine residues with acetaldehyde. [Link]
-
Chemistry Steps. (N.d.). Reactions of Thiols. [Link]
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone. [Link]
-
JETIR. (2017). KINETICS AND MECHANISM OF OXIDATION OF SOME Α-AMINO ACIDS BY CHROMIC ACID IN PRESENCE OF CHLORO SUBSTITUTEDACETIC ACIDS. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 9. alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Electrophilic warheads for targeted covalent inhibitor design
An In-depth Technical Guide to Electrophilic Warheads for Targeted Covalent Inhibitor Design
Authored by a Senior Application Scientist
Introduction: The Renaissance of Covalent Inhibition
Targeted Covalent Inhibitors (TCIs) have undergone a remarkable renaissance, evolving from a serendipitous discovery to a rational drug design strategy at the forefront of modern medicine. By forming a stable, covalent bond with their protein target, TCIs can achieve profound and durable pharmacological effects, often leading to improved potency, prolonged duration of action, and the ability to overcome drug resistance. The heart of a TCI is its electrophilic warhead , a reactive functional group meticulously engineered to seek out and bond with a specific nucleophilic amino acid residue on the target protein.
This guide provides an in-depth exploration of the core principles and practical considerations for designing and evaluating electrophilic warheads. We will delve into the chemistry of common warheads, the strategic selection of a warhead for a given target, and the critical experimental workflows required to characterize the resulting covalent inhibitors.
Part 1: The Strategic Imperative for Covalent Inhibition
The decision to pursue a covalent inhibitor is a strategic one, driven by the specific biology of the target and the desired therapeutic outcome. Unlike non-covalent inhibitors, which rely on a dynamic equilibrium of binding and dissociation, TCIs form a permanent bond, effectively "retiring" the target protein. This offers several key advantages:
-
Increased Potency and Duration of Action: By forming a covalent bond, the inhibitor is no longer subject to the equilibrium dynamics of binding and dissociation, leading to a sustained and often enhanced inhibitory effect.
-
Overcoming Resistance: In scenarios where mutations alter the binding pocket and reduce the affinity of non-covalent drugs, a well-designed TCI can often still bind and form its covalent adduct, surmounting the resistance mechanism.
-
Targeting Shallow Binding Pockets: For proteins lacking deep, well-defined binding pockets, a covalent strategy can provide the necessary affinity and specificity that is challenging to achieve with non-covalent approaches.
The Fundamental Mechanism: A Two-Step Process
The action of a TCI is best described by a two-step mechanism, governed by the rate constants k_on, k_off, and k_inact:
-
Reversible Binding (K_i): The inhibitor first binds non-covalently to the target protein's active site, forming a reversible complex (E•I). The affinity of this initial interaction is defined by the inhibition constant, K_i = k_off / k_on.
-
Irreversible Covalent Bonding (k_inact): Following initial binding, the electrophilic warhead is positioned to react with a nearby nucleophilic amino acid residue, forming a covalent bond (E-I). The rate of this irreversible step is described by the inactivation rate constant, k_inact.
This relationship is summarized by the following equation:
E + I ⇌ E•I → E-I (k_on, k_off) (k_inact)
The overall efficiency of a TCI is often expressed as the ratio k_inact / K_i , which encapsulates both the initial binding affinity and the rate of covalent bond formation. A successful TCI design strategy focuses on optimizing both of these parameters.
Part 2: A Menagerie of Electrophilic Warheads: Reactivity and Selectivity
The choice of electrophilic warhead is paramount to the success of a TCI. The ideal warhead possesses sufficient reactivity to form a bond with its intended target but is not so reactive that it engages with off-target proteins, which can lead to toxicity. The "just-right" reactivity is often termed "tuned reactivity."
Commonly Employed Electrophilic Warheads
The following table summarizes some of the most frequently used electrophilic warheads, their target residues, and examples of approved drugs that utilize them.
| Electrophilic Warhead | Target Residue(s) | Relative Reactivity | Approved Drug Example(s) |
| Acrylamide | Cysteine | Moderate | Ibrutinib, Osimertinib |
| Cyanoacrylamide | Cysteine | High | Neratinib |
| Vinyl Sulfonamide | Cysteine, Lysine | Moderate-High | |
| Propargylamide | Cysteine | Low-Moderate | |
| β-Lactam | Serine | Moderate | Penicillin, Cephalosporins |
| Nitrile | Cysteine | Low (Reversible) | |
| Boronic Acid | Serine | Moderate (Reversible) | Bortezomib |
| Epoxide | Cysteine, Serine, Threonine | High | |
| α-Chloracetamide | Cysteine | High |
Diagram: The Reactivity-Selectivity Paradigm
The selection of a warhead involves a critical balance between its intrinsic reactivity and the desired selectivity for the target protein. This concept can be visualized as a spectrum.
Caption: Balancing warhead reactivity and selectivity is crucial in TCI design.
Part 3: Experimental Workflow for Characterizing Targeted Covalent Inhibitors
A rigorous and systematic experimental cascade is essential to validate the mechanism of action and characterize the properties of a novel TCI. This workflow should provide a self-validating system, where data from orthogonal assays build a cohesive and convincing story.
Workflow Diagram: TCI Characterization Cascade
Caption: A typical experimental cascade for the comprehensive evaluation of a TCI.
Detailed Experimental Protocols
Protocol 1: Enzyme Kinetics and IC50 Time-Dependency Assay
Objective: To determine if the inhibitor exhibits time-dependent inhibition, a hallmark of covalent modification.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare assay buffer appropriate for the target enzyme.
-
Prepare substrate solution at a concentration equal to its K_m.
-
-
Incubation:
-
In a 96-well plate, add the enzyme to the assay buffer.
-
Add varying concentrations of the inhibitor (and a DMSO control) to the enzyme solution.
-
Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at a constant temperature.
-
-
Reaction Initiation:
-
After each incubation period, initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the reaction rate using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.
-
-
Data Analysis:
-
For each pre-incubation time point, plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
-
Trustworthiness Check: The inclusion of a 0-minute pre-incubation time point serves as a control for the initial non-covalent binding affinity. A significant shift from this baseline confirms the time-dependent nature of the inhibition.
Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation
Objective: To directly confirm the formation of a covalent bond between the inhibitor and the target protein.
Methodology:
-
Sample Preparation:
-
Incubate the target protein with a molar excess (e.g., 5-fold) of the inhibitor for a sufficient duration to ensure complete reaction.
-
Include a control sample of the protein incubated with DMSO.
-
-
Desalting:
-
Desalt the protein samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples by direct infusion into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum over a m/z range that encompasses the expected molecular weight of the protein and the protein-inhibitor adduct.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the protein species present.
-
Compare the molecular weight of the inhibitor-treated sample to the DMSO control. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
-
Trustworthiness Check: The DMSO control is critical to establish the baseline molecular weight of the unmodified protein. The observed mass shift should precisely match the molecular weight of the inhibitor.
Part 4: The Future of TCI Design: Reversibility and Novel Warheads
While irreversible TCIs have proven highly successful, there is growing interest in the development of reversible covalent inhibitors . These compounds form a covalent bond that can be slowly reversed, potentially offering a more controlled and safer pharmacological profile. Warheads such as nitriles and boronic acids are at the forefront of this research.
Furthermore, the field is continuously exploring novel electrophilic warheads with unique reactivity profiles and the ability to target other nucleophilic amino acid residues beyond cysteine, such as lysine, tyrosine, and histidine. This expansion of the covalent inhibitor toolkit promises to unlock a wider range of challenging drug targets.
Conclusion
The rational design of targeted covalent inhibitors is a powerful strategy in modern drug discovery. A deep understanding of the interplay between the electrophilic warhead, the target protein's nucleophile, and the overall binding pocket is essential for success. By employing a systematic and rigorous experimental cascade, researchers can confidently identify and optimize TCI candidates with the potential for profound therapeutic impact. The continued innovation in warhead chemistry and our expanding understanding of protein reactivity will undoubtedly fuel the next generation of covalent medicines.
References
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
- Roskoski, R. Jr. (2016). The story of ibrutinib (Imbruvica®). Pharmacological Research.
- Copeland, R. A. (2016). Covalent Inhibitors as a Strategic Approach to Drug Discovery. ACS Medicinal Chemistry Letters.
- Jänne, P. A., et al. (2015). Osimertinib or Platinum–Pemetrexed in EGFR T790M–Positive Lung Cancer. New England Journal of Medicine.
- Schwartz, P. A., et al. (2017). Covalent-reversible inhibition of KRASG12C.
Methodological & Application
Application Notes & Protocols: Covalent Labeling of Proteins using Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: A New Tool for Irreversible Protein Modification
Covalent labeling is a powerful technique for identifying and characterizing proteins and their functions. By forming a stable, irreversible bond with specific amino acid residues, covalent probes allow for the investigation of protein structure, function, and interactions with a high degree of certainty.[1][2] The α-haloacetyl group, particularly the bromoacetyl moiety, is a well-established electrophile that demonstrates high reactivity towards nucleophilic amino acid side chains, most notably the sulfhydryl group of cysteine.[3][4]
This document introduces Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate , a novel covalent labeling reagent. This compound uniquely combines the proven reactivity of a bromoacetyl "warhead" with a structurally significant azetidine-carboxylate core. The incorporation of the strained azetidine ring is a key design feature. In chemical biology, such strained rings can reduce bond rotation and influence the local conformation of the probe, potentially enhancing binding affinity or modifying reactivity pathways.[5] Furthermore, azetidine moieties are increasingly utilized as linkers in advanced chemical biology applications, such as Proteolysis Targeting Chimeras (PROTACs).[6]
These application notes provide a comprehensive guide to utilizing this compound for the targeted covalent modification of proteins, with a primary focus on cysteine residues. We will detail the underlying reaction mechanism, provide step-by-step protocols for labeling and analysis, and offer insights into experimental design and data interpretation.
Mechanism of Action: Targeted S-Alkylation
The primary mechanism of protein labeling with this reagent is the nucleophilic substitution (SN2) reaction between the electrophilic α-carbon of the bromoacetyl group and the thiolate anion of a cysteine residue.
The reaction is highly dependent on pH.[7] The sulfhydryl group of cysteine has a pKa typically around 8.3-8.6. For the reaction to proceed efficiently, the cysteine must be in its deprotonated, nucleophilic thiolate form. Therefore, conducting the labeling reaction at a pH slightly below or at the pKa (pH 7.5-8.5) is optimal to ensure sufficient thiolate concentration while minimizing potential side reactions with other nucleophilic residues like lysine or histidine.[8] At higher pH values, the risk of modifying other residues increases.[7][9]
Figure 1. Reaction mechanism of cysteine alkylation.
Experimental Design & Considerations
Before proceeding to the protocols, consider the following key aspects of your experimental setup:
-
Buffer Selection: The choice of buffer is critical. Avoid buffers containing nucleophilic functional groups, such as Tris, as they can compete with the protein for reaction with the bromoacetyl group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.[10]
-
Protein Purity and Concentration: High protein purity is essential to avoid labeling non-target proteins. The protein concentration should be accurately determined to ensure the correct molar ratio of the labeling reagent.
-
Reagent Concentration and Stoichiometry: The concentration of the labeling reagent should be optimized. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.[11][12] Higher concentrations can increase labeling efficiency but also the risk of non-specific modifications.[7]
-
Reaction Time and Temperature: Labeling is typically performed at room temperature or 37°C for 30 minutes to 2 hours.[7][12] These parameters should be optimized for each specific protein to achieve sufficient labeling without causing protein denaturation.
-
Quenching: After the desired reaction time, it is crucial to quench any unreacted labeling reagent to prevent further modification. This is typically done by adding a small molecule with a free thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol provides a general workflow for labeling a purified protein containing accessible cysteine residues.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purified protein of interest
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (degassed)
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Microcentrifuge tubes
Procedure:
-
Prepare Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Note: Prepare this solution fresh before each experiment to avoid hydrolysis.
-
Prepare Protein Solution: Prepare a solution of the purified protein in the Reaction Buffer at a concentration of 10-50 µM.
-
Initiate Labeling Reaction: Add the labeling reagent stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess). For example, add 1 µL of 10 mM reagent stock to 99 µL of a 100 µM protein solution for a 10-fold excess.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1 hour. Protect the reaction from light.
-
Quench the Reaction: Add the Quenching Solution (1 M DTT) to a final concentration of 10-20 mM (a significant excess over the initial labeling reagent concentration) to consume any unreacted bromoacetyl groups.
-
Sample Preparation for Analysis: The labeled protein is now ready for downstream analysis. To remove excess reagent and quenching agent, buffer exchange using a desalting column or dialysis is recommended, especially for functional assays. For mass spectrometry, the sample can often be processed directly.
Protocol 2: Validation of Covalent Labeling by Mass Spectrometry
Mass spectrometry (MS) is the definitive method for confirming covalent modification and identifying the specific site of labeling.[1][13] A "bottom-up" proteomics approach is most common, involving proteolytic digestion of the labeled protein followed by LC-MS/MS analysis.[13]
Materials:
-
Labeled protein sample (from Protocol 1)
-
Unlabeled protein control sample
-
Denaturation/Reduction Buffer: 8 M Urea, 10 mM DTT in 100 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate (Note: This step alkylates any remaining free cysteines to prevent disulfide scrambling)
-
Trypsin (MS-grade)
-
LC-MS/MS system
Procedure:
-
Denaturation and Reduction: To 20 µg of the labeled protein, add Denaturation/Reduction Buffer to a final volume of 100 µL. Incubate at 37°C for 1 hour.
-
Alkylation of Remaining Cysteines: Add 5 µL of 55 mM IAA solution and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample 4-fold with 100 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[10][14]
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Clean up the peptides using a C18 desalting column (e.g., ZipTip).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). Specify a variable modification on cysteine corresponding to the mass of the adducted label (Mass of Cysteine + 209.08 Da, which is the mass of the C₉H₁₅NO₃ moiety from the reagent minus HBr). Compare the results from the labeled sample and the unlabeled control to confirm the specific modification.
Figure 2. Experimental workflow for protein labeling and validation.
Quantitative Data Summary
The following table provides recommended starting parameters for labeling experiments. Optimization will be required for each specific protein target.
| Parameter | Recommended Range | Rationale |
| Reagent Molar Excess | 5x - 20x over protein | Balances labeling efficiency with the risk of off-target modification.[11] |
| Reaction pH | 7.5 - 8.5 | Promotes cysteine thiolate formation for nucleophilic attack.[7] |
| Reaction Temperature | 20 - 37 °C | Standard conditions that balance reaction kinetics and protein stability.[7] |
| Reaction Time | 30 - 120 minutes | Sufficient time for labeling without significant protein degradation. |
| Quencher (DTT) Conc. | 10 - 20 mM | Ensures rapid and complete consumption of excess electrophilic reagent. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inaccessible cysteine residue(s). | Perform labeling under partially denaturing conditions (e.g., low concentration of urea) if protein function is not required post-labeling. |
| Incorrect pH. | Verify the pH of the reaction buffer. Ensure it is between 7.5 and 8.5. | |
| Reagent degradation. | Prepare fresh stock solution of the labeling reagent in anhydrous DMSO immediately before use. | |
| Non-specific Labeling | Reagent concentration too high. | Perform a titration experiment to determine the lowest effective concentration of the labeling reagent. |
| Reaction time too long. | Perform a time-course experiment to find the optimal incubation time. | |
| pH is too high. | Lower the reaction pH to 7.5 to increase specificity for cysteine over other nucleophiles like lysine.[9] | |
| Protein Precipitation | High concentration of DMSO. | Ensure the final concentration of DMSO in the reaction mixture is low, typically <5% (v/v). |
| Protein instability. | Optimize buffer conditions (e.g., additives like glycerol) or perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
References
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. National Institutes of Health (NIH). Available at: [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. National Institutes of Health (NIH). Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health (NIH). Available at: [Link]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health (NIH). Available at: [Link]
- Amino acid derivative and bromoacetyl modified peptides. Google Patents.
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Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. Available at: [Link]
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A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. Available at: [Link]
-
Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. Available at: [Link]
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Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. ACS Publications. Available at: [Link]
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Workflow of our metabolomics-based approach to identify protein... ResearchGate. Available at: [Link]
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Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. PubMed. Available at: [Link]
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Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available at: [Link]
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Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Available at: [Link]
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Covalent Protein Labeling at Glutamic Acids. ResearchGate. Available at: [Link]
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Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health (NIH). Available at: [Link]
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Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. Available at: [Link]
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Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Publications. Available at: [Link]
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Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. National Institutes of Health (NIH). Available at: [Link]
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FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Available at: [Link]
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Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications. Available at: [Link]
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Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ScienceDirect. Available at: [Link]
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Cysteine Metabolism – Amino Acid Metabolism. YouTube. Available at: [Link]
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Detection of electrophile-sensitive proteins. National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for PROTAC Linker Synthesis using Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing the formation of a ternary complex (POI-PROTAC-E3).[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's native ubiquitin-proteasome system (UPS).[]
The linker component of a PROTAC is far more than a simple tether; it is a critical determinant of the molecule's overall efficacy. The linker's length, rigidity, and chemical composition directly influence the stability and geometry of the ternary complex, which is a key factor in achieving potent and selective protein degradation.[4] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2]
While flexible polyethylene glycol (PEG) and alkyl chains are the most common motifs in PROTAC linkers due to their synthetic accessibility, there is a growing appreciation for the incorporation of more rigid and defined structural elements.[5] Saturated heterocycles, such as the azetidine ring, are increasingly being explored to impart conformational constraint, improve metabolic stability, and introduce specific three-dimensional vectors that can be optimized for productive ternary complex formation.
This guide provides a detailed overview and experimental protocols for the use of Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate , a versatile building block for the synthesis of advanced PROTAC linkers.
The Building Block: this compound
This bifunctional reagent is strategically designed for modular PROTAC synthesis. Its structure incorporates three key features that make it a powerful tool for linker construction:
-
The Azetidine Core: This four-membered saturated heterocycle serves as a rigid, non-linear spacer. Unlike flexible alkyl chains, the azetidine ring restricts the available conformations of the linker, which can pre-organize the PROTAC for more effective binding to the POI and E3 ligase. This can lead to enhanced cooperativity in the ternary complex. The polar nature of the heterocycle can also favorably impact solubility and other drug-like properties.
-
The Electrophilic Bromoacetyl Moiety: The α-bromo ketone functionality is a highly reactive electrophile, ideal for forming stable covalent bonds with a variety of nucleophiles.[6] This group enables the direct and efficient conjugation of the linker to a free amine (-NH2), phenol (-OH), or thiol (-SH) group present on either the POI-binding warhead or the E3 ligase ligand.
-
The Boc-Protecting Group: The nitrogen atom of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial element for achieving a controlled, stepwise synthesis. The Boc group is stable under the basic or neutral conditions typically used for the alkylation reaction with the bromoacetyl group, thus preventing unwanted side reactions. It can be cleanly and efficiently removed under acidic conditions to liberate the secondary amine, which then serves as a handle for the subsequent coupling reaction to complete the PROTAC molecule.
Synthetic Workflow for Linker Elaboration
The use of this compound follows a logical and efficient two-stage synthetic strategy. This modular approach allows for the construction of a library of PROTACs by coupling different warheads and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Nucleophilic Substrate
This protocol describes the SN2 reaction between the bromoacetyl group of the azetidine building block and a nucleophile (e.g., an amine or phenol) on the warhead or E3 ligase ligand.
Causality and Rationale:
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIEA) is used with amine nucleophiles to scavenge the HBr byproduct without competing in the alkylation.[7] For less nucleophilic phenols, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the hydroxyl group, forming a more reactive phenoxide.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: The reaction is often started at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive nucleophiles.
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Integration of Functionalized Azetidine Derivatives in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is a perpetual endeavor. Among the various heterocyclic scaffolds, the four-membered azetidine ring has emerged as a privileged structure, transitioning from a synthetic curiosity to a cornerstone in the design of next-generation therapeutics.[1][2] Its unique combination of properties, including inherent ring strain, three-dimensional character, and metabolic stability, offers a powerful toolkit for medicinal chemists to address the multifaceted challenges of drug discovery.[2]
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes on the strategic use of functionalized azetidine derivatives and detailed, field-proven protocols for their synthesis and incorporation into drug candidates.
Application Notes: Leveraging the Azetidine Scaffold for Enhanced Drug Properties
The incorporation of an azetidine moiety into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties. The rationale behind this approach is rooted in the unique structural and electronic characteristics of this strained ring system.
Enhancing Metabolic Stability and Reducing Off-Target Effects
Azetidine rings, particularly when substituted, can significantly enhance the metabolic stability of a drug molecule.[2][3] The strained nature of the four-membered ring makes it a less favorable substrate for many metabolic enzymes, such as cytochrome P450s, compared to more flexible acyclic or larger ring systems. By replacing a metabolically labile group, such as a gem-dimethyl or a piperidine moiety, with a more robust azetidine, chemists can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.[3]
For instance, the replacement of a piperidine ring with an azetidine has been shown to decrease metabolic N-dealkylation, a common metabolic pathway for many drugs. This strategic substitution can lead to increased drug exposure and a longer half-life, potentially reducing the required dose and dosing frequency.
Modulating Physicochemical Properties: Solubility and Lipophilicity
The introduction of an azetidine ring can favorably impact a compound's solubility and lipophilicity (LogP).[3] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and functionalization of the ring with polar groups can further enhance aqueous solubility. This is a critical consideration in drug design, as poor solubility can hinder absorption and bioavailability.
Furthermore, the compact and rigid nature of the azetidine ring can lead to a lower lipophilicity compared to larger, more flexible aliphatic rings. This reduction in LogP can be advantageous for improving the overall drug-likeness of a molecule, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) properties and a lower risk of off-target toxicity.[4]
Imparting Conformational Rigidity and Optimizing Target Binding
The conformational rigidity of the azetidine ring is a key feature that medicinal chemists exploit to optimize the binding of a drug to its biological target.[5] By locking a portion of the molecule in a specific conformation, the entropic penalty of binding is reduced, which can lead to a higher binding affinity.[5] This pre-organization of the pharmacophore can result in more potent and selective inhibitors.
Fragment-based drug design often utilizes conformationally restricted molecules like azetidines to achieve higher reproducibility in silico screening and a greater likelihood of identifying high-affinity binders.[5]
Serving as a Versatile Scaffold for Library Synthesis
The ability to functionalize the azetidine ring at multiple positions (N-1, C-2, and C-3) makes it an attractive scaffold for the synthesis of diverse compound libraries. This versatility allows for the systematic exploration of the chemical space around a core pharmacophore, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds with optimized properties.
Protocols: Synthesis and Functionalization of Azetidine Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of key functionalized azetidine building blocks and their incorporation into more complex molecules. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of N-Aryl-2-cyanoazetidines from β-Amino Alcohols
This protocol outlines a three-step sequence for the synthesis of N-aryl-2-cyanoazetidines, which are valuable intermediates for further functionalization.[6][7]
Workflow Diagram:
Caption: Synthetic workflow for N-Aryl-2-cyanoazetidines.
Materials:
-
β-Amino alcohol
-
Aryl halide (e.g., aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Bromoacetonitrile
-
Acetonitrile (CH₃CN)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
Procedure:
-
Step 1: Copper-Catalyzed N-Arylation.
-
To a solution of the β-amino alcohol (1.0 equiv) in DMSO, add the aryl halide (1.2 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-aryl-β-amino alcohol.
-
-
Step 2: N-Cyanomethylation.
-
To a solution of the N-aryl-β-amino alcohol (1.0 equiv) in acetonitrile, add K₂CO₃ (2.0 equiv) and bromoacetonitrile (1.5 equiv).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-aryl-N-(cyanomethyl)-β-amino alcohol.
-
-
Step 3: One-Pot Mesylation and Intramolecular Cyclization.
-
Dissolve the N-aryl-N-(cyanomethyl)-β-amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
To the crude mesylate, add THF and cool to 0 °C.
-
Add potassium tert-butoxide (1.5 equiv) portion-wise and allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl-2-cyanoazetidine.
-
Protocol 2: Synthesis of 3-Aryl-azetidines via Suzuki Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of a 3-haloazetidine with an arylboronic acid to synthesize 3-aryl-azetidines.[8][9]
Workflow Diagram:
Caption: Synthetic workflow for 3-Aryl-azetidines via Suzuki Coupling.
Materials:
-
3-Haloazetidine (e.g., N-Boc-3-iodoazetidine)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Water
Procedure:
-
To a round-bottomed flask, add the 3-haloazetidine (1.0 equiv), arylboronic acid (1.2 equiv), and n-propanol.
-
To this solution, add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and an aqueous solution of sodium carbonate (2.0 M, 2.5 equiv).[9]
-
Purge the reaction mixture with nitrogen for 15-30 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.[8]
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-azetidine.[8]
Applications in Therapeutic Areas
Functionalized azetidine derivatives have demonstrated significant potential across a wide range of therapeutic areas.
Oncology
In oncology, azetidine-containing compounds have emerged as potent inhibitors of various kinases and other cancer-related targets.[2][4] For example, a series of azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell growth and survival.[4] Several of these compounds exhibited low micromolar to nanomolar IC₅₀ values in STAT3 DNA-binding assays and demonstrated significant inhibition of colony formation in human breast cancer cells.[4]
Table 1: Examples of Azetidine-Containing STAT3 Inhibitors [4]
| Compound | STAT3 EMSA IC₅₀ (µM) | MDA-MB-231 Cell Growth Inhibition (µM) |
| 7e | Not reported | ~1 |
| 7f | Not reported | ~1 |
| 7g | Not reported | ~0.5 |
| 9k | Not reported | ~1 |
Central Nervous System (CNS) Disorders
The ability of the azetidine scaffold to improve brain penetration and metabolic stability makes it particularly attractive for the development of drugs targeting the central nervous system.[2] Azetidine derivatives have been explored as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][10] Their rigid structure can help in designing selective ligands for various CNS receptors and enzymes.[5]
Infectious Diseases
The azetidine-2-one (β-lactam) core is a well-established pharmacophore in antibacterial agents.[11] However, non-lactam azetidine derivatives are also being investigated for their potential against various infectious agents, including bacteria, fungi, and viruses.
Conclusion
Functionalized azetidine derivatives represent a powerful and versatile platform in modern drug discovery. Their unique structural and physicochemical properties provide medicinal chemists with a valuable tool to overcome common challenges related to metabolic stability, solubility, and target affinity. The synthetic protocols provided herein offer practical and reproducible methods for accessing key azetidine building blocks, enabling the exploration of this important chemical space. As our understanding of the interplay between molecular structure and pharmacological properties continues to evolve, the strategic incorporation of the azetidine scaffold is poised to play an increasingly significant role in the development of innovative and effective medicines.
References
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Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2025). Request PDF. [Link]
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Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (n.d.). MDPI. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. (n.d.). PMC. [Link]
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Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
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Methods for the synthesis of azetidines. (n.d.). ResearchGate. [Link]
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Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. (2008). Organic Letters. [Link]
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Azetidines of pharmacological interest. (2021). PubMed. [Link]
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Examples of biologically active drug leads containing azetidine[³]. (n.d.). ResearchGate. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
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Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. [Link]
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Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2025). Request PDF. [Link]
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Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
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Advances in Quantitative Analytical Methods for Solid Drugs. (n.d.). MDPI. [Link]
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Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters. [Link]
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Advances in Applying Computer-Aided Drug Design for Neurodegenerative Diseases. (n.d.). MDPI. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. [Link]
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A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkat USA. [Link]
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Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. (n.d.). PMC. [Link]
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Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease. (2019). PubMed. [Link]
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SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization of Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate-Peptide Adducts
For researchers, scientists, and drug development professionals, the precise characterization of covalent adducts is a critical step in the discovery pipeline. Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages in potency and duration of action.[1] The molecule Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate represents a class of electrophilic probes used to achieve such covalent modification. This guide provides an in-depth comparison of the essential analytical techniques required to confirm and characterize the formation of its adducts with peptides, moving beyond simple protocol recitation to explain the causality behind each experimental choice.
The reagent itself consists of two key moieties: the α-bromoacetyl group, which acts as the reactive "warhead," and a Boc-protected azetidine scaffold, which represents the molecular fragment being attached to the peptide.[2][3] The primary challenge after reacting this compound with a peptide is not just to confirm that a reaction occurred, but to definitively answer two questions: Where did it bind? and How did the binding affect the peptide's structure? Answering these questions requires a multi-pronged analytical approach, primarily leveraging Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. The complexity of the resulting conjugates, which can be heterogeneous mixtures, presents significant analytical challenges.[4][5]
Mechanism of Adduct Formation: The Chemistry of Covalent Labeling
The reactivity of this compound is driven by the electrophilic carbon of the acetyl group, which is made highly susceptible to nucleophilic attack by the adjacent bromine atom, an excellent leaving group. In a biological context, the most potent nucleophiles on a peptide are the side chains of specific amino acids.
Primary Nucleophilic Targets:
-
Cysteine: The thiol group (-SH) of cysteine is the most common and reactive target for α-haloacetyl compounds. At neutral to slightly basic pH, the thiolate anion (S⁻) is a powerful nucleophile that readily attacks the electrophilic carbon, displacing the bromide and forming a stable thioether bond.
-
Lysine: The primary amine (-NH₂) on the side chain of lysine is also a potential target. Its reactivity is highly pH-dependent, as the amine must be in its deprotonated, nucleophilic state.
-
Other Potential Sites: The N-terminal amine group of the peptide, as well as the imidazole ring of histidine, can also be modified, though typically requiring more specific conditions or longer reaction times.[6][7]
The choice of reaction pH is therefore a critical experimental parameter to control selectivity. Reactions targeting cysteine are often performed at a pH of ~7.4-8.5, where the cysteine thiol is sufficiently deprotonated without significantly increasing the reactivity of lysine side chains.
Caption: Reaction mechanism of the bromoacetyl reagent with peptide nucleophiles.
The Experimental Workflow: A Multi-Technique Approach
A robust characterization workflow is systematic, beginning with adduct synthesis and proceeding through progressively more detailed levels of structural analysis. Each step validates the previous one and provides a deeper layer of information.
Caption: The integrated workflow for characterizing covalent peptide adducts.
Part A: Synthesis of the Peptide Adduct
Causality: The goal of the synthesis is to generate the adduct of interest while minimizing side products and unreacted starting materials. Controlling stoichiometry prevents the formation of multiple adducts on a single peptide, while pH control, as discussed, is key for reaction selectivity. A quenching agent is used to stop the reaction definitively.
Experimental Protocol:
-
Peptide Preparation: Dissolve a model peptide containing a single cysteine residue (e.g., Ac-Cys-Ala-Gly-NH₂) in a reaction buffer (e.g., 50 mM HEPES, pH 7.5) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10-fold molar excess stock solution of this compound in a compatible organic solvent like DMSO.
-
Reaction Incubation: Add the reagent solution to the peptide solution. Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[8] The reaction should be performed in the dark to prevent light-induced degradation of the reagent.[9]
-
Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as Dithiothreitol (DTT), to a final concentration of 5 mM to consume any unreacted bromoacetyl reagent.[9]
-
Sample Cleanup: The resulting mixture can be used directly for mass spectrometry analysis or purified using reverse-phase HPLC to isolate the adducted peptide.
Comparative Analysis of Characterization Techniques
No single technique can provide a complete picture of the peptide adduct. The synergy between mass spectrometry and NMR is essential for full structural validation.
Technique 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
Principle: This is the first and most direct method to confirm that a covalent reaction has occurred.[1] The reaction mixture is analyzed by LC-MS, and the molecular weight of the resulting peptide is measured. A successful reaction is confirmed by observing a mass increase corresponding to the addition of the azetidine moiety minus the mass of the leaving group (HBr).[7][10]
-
Mass of added moiety: C₁₀H₁₇NO₂ = 183.1259 Da
-
Expected Mass Shift = (Mass of Peptide) + 183.1259 Da
Strengths:
-
High Throughput: Rapidly screens reaction success.
-
High Sensitivity: Requires minimal sample quantities.
-
Clear Confirmation: Provides an unambiguous "yes/no" answer for covalent modification.[11]
Limitations:
-
Does not reveal the site of modification on peptides with multiple potential nucleophilic residues.
-
Cannot distinguish between isomeric adducts (e.g., modification on two different lysine residues).
Experimental Protocol:
-
Sample Preparation: Dilute the quenched reaction mixture 1:100 in 0.1% formic acid in water.
-
LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptides using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
MS Analysis: Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the eluting peptides and compare it to the theoretical mass of the starting peptide and the expected adduct.
Technique 2: Tandem Mass Spectrometry (MS/MS) for Site Localization
Principle: To identify where the modification occurred, the adducted peptide ion is isolated in the mass spectrometer and fragmented.[12] This fragmentation, typically via collision-induced dissociation (CID), preferentially breaks the peptide backbone bonds, generating a series of predictable fragment ions (b- and y-ions).[13] By analyzing the mass-to-charge ratio of these fragments, the exact amino acid residue carrying the modification can be identified, as its corresponding fragment ion will show the 183.1259 Da mass shift.[6][14]
Strengths:
-
Definitive Site Identification: Unambiguously localizes the covalent modification to a specific amino acid.[14]
-
Sequence Confirmation: Confirms the primary sequence of the peptide.
-
High Sensitivity: Can be performed on very small amounts of material.
Limitations:
-
Interpretation of fragmentation spectra can be complex, especially for large peptides or those with multiple modifications.[15]
-
Some modifications can alter fragmentation patterns, making analysis more challenging.
Experimental Protocol:
-
Proteolytic Digestion (for larger peptides/proteins): If the adduct is a large peptide or protein, it must first be digested into smaller, more manageable peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The sample (either the reaction mixture or the digest) is separated by reverse-phase LC as described above. The mass spectrometer is operated in a data-dependent acquisition mode.
-
Data-Dependent Acquisition: The instrument performs a full MS scan to identify peptide ions. It then sequentially isolates the most intense ions (including the adducted peptide) and subjects them to CID to generate fragment ions (MS/MS scan).
-
Database Searching/Manual Interpretation: The resulting MS/MS spectra are analyzed. The series of b- and y-ions are mapped, and the mass shift is assigned to a specific residue, confirming the site of adduction.
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy provides atomic-resolution data on the structure and dynamics of molecules in solution.[16] For peptide adducts, NMR can confirm the covalent linkage through space correlations and, more importantly, reveal changes in the peptide's three-dimensional conformation upon modification. Techniques like ¹H-¹⁵N HSQC are particularly powerful for observing the chemical environment of each amino acid residue.
Strengths:
-
3D Structural Information: Can be used to determine the solution structure of the adducted peptide.[17]
-
Dynamic Information: Reports on conformational changes and flexibility induced by the modification.
-
Orthogonal Validation: Provides an independent confirmation of the covalent bond and its location.[18]
Limitations:
-
Low Throughput: Experiments are time-consuming.
-
High Sample Requirement: Requires significantly more sample (milligrams) than mass spectrometry.
-
Complexity: Data acquisition and analysis require specialized expertise.
Experimental Protocol (¹H-¹⁵N HSQC for Chemical Shift Perturbation):
-
Sample Preparation: Prepare a high-concentration (~0.5-1 mM) sample of the purified, ¹⁵N-isotopically labeled peptide adduct in a suitable NMR buffer (e.g., 20 mM phosphate, pH 6.5, with 10% D₂O).
-
Acquisition of Spectra: Acquire a ¹H-¹⁵N HSQC spectrum of the unmodified ¹⁵N-labeled peptide. Acquire a second ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled peptide adduct under identical conditions.
-
Data Analysis: Overlay the two spectra. Each peak in the HSQC spectrum corresponds to a specific backbone N-H group in the peptide. Residues at or near the site of modification will show significant changes (perturbations) in their peak positions (chemical shifts) between the two spectra, confirming the binding site and revealing which other residues are structurally affected by the modification.[19]
Data Summary and Technique Comparison
| Feature | LC-MS (Intact Mass) | LC-MS/MS (Tandem MS) | NMR Spectroscopy |
| Primary Information | Confirms if modification occurred | Pinpoints the exact site of modification | Determines 3D structure & conformational changes |
| Primary Application | High-throughput reaction screening | Definitive site localization | In-depth structural biology studies |
| Sample Requirement | Picomole to femtomole | Picomole to femtomole | Nanomole to micromole |
| Throughput | High (minutes per sample) | Medium (tens of minutes per sample) | Low (hours to days per sample) |
| Key Strength | Speed and clarity | Unambiguous site identification[14] | Provides atomic-resolution 3D structure[20] |
| Key Limitation | No site information | Complex data interpretation | Requires large amounts of pure sample |
Conclusion
The structural characterization of peptide adducts formed with reagents like this compound is a non-trivial task that demands a rigorous, multi-technique approach. While intact mass spectrometry serves as an essential first-pass screen to confirm covalent modification, it is tandem mass spectrometry that provides the definitive localization of the adduction site.[11][14] For a complete understanding of the functional consequences of this modification, NMR spectroscopy is indispensable, offering unparalleled insight into the structural and dynamic changes within the peptide.[20][18] By judiciously combining these powerful analytical tools, researchers can build a comprehensive and validated model of their covalent adducts, a critical step in the rational design of next-generation therapeutics and chemical probes.
References
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A Senior Application Scientist's Guide to the Full Spectroscopic Characterization of Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
This guide provides a comprehensive spectroscopic analysis of tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate, a bifunctional building block of significant utility in contemporary drug discovery and chemical biology. We move beyond a simple data sheet to offer a detailed interpretation of its spectral "fingerprint," explaining the causal relationships between molecular structure and spectroscopic output. Furthermore, this guide objectively benchmarks the title compound against common alternatives, providing the experimental data and protocols necessary for researchers to confidently identify, qualify, and deploy this reagent in their synthetic workflows.
Part 1: The Strategic Importance of Functionalized Azetidines
The azetidine motif is a privileged scaffold in medicinal chemistry.[1] As a saturated four-membered heterocycle, it acts as a rigid, three-dimensional bioisostere for more flexible or conformationally ambiguous groups. This structural rigidity allows for precise vectoral positioning of substituents, enhancing binding affinity and selectivity for biological targets.[2] The incorporation of azetidines can also confer favorable physicochemical properties, such as improved solubility and metabolic stability.
The title compound, this compound, is particularly valuable. It combines the desirable azetidine core with a reactive α-bromoacetyl "warhead." This electrophilic handle is primed for covalent modification of nucleophilic residues (e.g., cysteine) in target proteins, making it a cornerstone reagent for developing covalent inhibitors and chemical probes. The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen, ensuring stability during handling and selective reactivity at the bromoacetyl moiety.
Part 2: A Deep Dive into the Spectroscopic Profile
An unambiguous structural confirmation is paramount before committing any reagent to a multi-step synthesis or biological assay. The following sections detail the expected spectroscopic data for the title compound and, more importantly, explain the rationale behind these spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. All spectra are predicted for a standard solution in deuterated chloroform (CDCl₃).
¹H NMR (Proton NMR)
The proton NMR spectrum allows for the assignment of every unique proton environment in the molecule.
-
The Boc Group (~1.46 ppm): The nine equivalent protons of the tert-butyl group are chemically shielded and appear as a sharp, strong singlet. This signal is a classic indicator of a Boc-protecting group.[3]
-
The Azetidine Ring Protons (~3.7-4.4 ppm): The protons on the four-membered ring are more complex. They reside in a region deshielded by the adjacent nitrogen atom and the electron-withdrawing effects of the Boc and acetyl groups. The two CH₂ groups on the ring are diastereotopic, leading to complex multiplets (often appearing as overlapping triplets or doublets of doublets). The single CH proton will also be a multiplet due to coupling with its four neighbors.
-
The Bromoacetyl Methylene Protons (~4.0 ppm): The two protons of the -C(=O)CH₂Br moiety are highly deshielded by both the adjacent carbonyl and the electronegative bromine atom. They typically appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift of these protons is a critical diagnostic marker for the intact bromoacetyl group.[4]
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides a count of the unique carbon environments.
-
The Carbonyls (>150 ppm): Two distinct carbonyl signals are expected. The ketone carbonyl of the bromoacetyl group appears significantly downfield (~195-205 ppm), while the carbamate carbonyl of the Boc group is found further upfield (~155 ppm).[5]
-
The Boc Group Carbons (~80.5 and ~28.3 ppm): The quaternary carbon of the Boc group appears around 80.5 ppm, while the three equivalent methyl carbons give a strong signal at ~28.3 ppm.
-
The Azetidine Ring Carbons (~35-60 ppm): The carbons of the azetidine ring will appear in the aliphatic region, with the two CH₂ carbons being roughly equivalent and the CH carbon appearing at a distinct chemical shift.
-
The Bromoacetyl Methylene Carbon (~31 ppm): The carbon atom directly attached to the bromine is shielded relative to a typical ketone α-carbon due to the heavy atom effect of bromine, appearing around 31 ppm.
Table 1: Summary of Predicted NMR Data (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Multiplicity | Predicted ¹³C NMR (ppm) |
|---|---|---|---|
| C(CH₃)₃ (Boc) | 1.46 | s (9H) | 28.3 |
| C (CH₃)₃ (Boc) | - | - | 80.5 |
| C =O (Boc) | - | - | 156.1 |
| Azetidine CH | ~3.7-3.9 | m (1H) | ~35.5 |
| Azetidine CH₂ | ~4.2-4.4 | m (4H) | ~57.0 |
| CH₂Br | ~4.0 | s (2H) | ~31.2 |
| C =O (acetyl) | - | - | ~198.0 |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Causality of Carbonyl Stretches: The most prominent features will be two strong, sharp absorption bands in the carbonyl region. The carbamate carbonyl (Boc group) is expected around 1690-1710 cm⁻¹ . The α-bromo ketone carbonyl is expected at a higher wavenumber, typically 1725-1745 cm⁻¹ , due to the electron-withdrawing effect of the adjacent bromine atom. The presence of these two distinct peaks is a crucial validation point.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the molecular weight and, critically, confirms the presence of bromine.
-
Molecular Ion and Bromine's Isotopic Signature: The molecular formula is C₁₀H₁₆BrNO₃, with a monoisotopic mass of approximately 277.03 g/mol .[6] The most vital diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and one for [M+2]⁺. This pattern is an unambiguous confirmation of the presence of a single bromine atom.
Part 3: Comparative Analysis - Benchmarking Against Alternatives
The choice of a building block depends on the desired reactivity and synthetic strategy. Here, we compare the title compound with two common alternatives.
Table 2: Comparison with Alternative Azetidine Reagents
| Reagent | Structure | Key Spectroscopic Difference | Use Case & Rationale |
|---|---|---|---|
| This compound | (Title Compound) | Two carbonyls in IR/¹³C NMR; CH₂Br singlet in ¹H NMR; [M]⁺/[M+2]⁺ in MS. | Ideal for direct covalent modification via alkylation of nucleophiles. The ketone provides a specific electrophilic site. |
| 1-Boc-3-azetidinone [7] | (Structure with a ketone on the azetidine ring) | Single ketone carbonyl (~1760 cm⁻¹); no CH₂Br or bromoacetyl signals. | A precursor for synthesizing various 3-substituted azetidines via reactions like Wittig or reductive amination. Less direct for creating the bromoacetyl moiety. |
| Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate [8] | (Structure with an iodomethyl group) | No carbonyl signals from a sidechain; ¹H NMR shows a CH₂I doublet (~3.2 ppm). | The iodomethyl group is a more potent alkylating agent than a bromomethyl equivalent, suitable for when higher reactivity is required. |
Part 4: Validated Experimental Protocols
The following protocols describe a self-validating workflow for the complete characterization of the title compound.
Caption: A validated workflow for comprehensive spectroscopic characterization.
Protocol 1: NMR Analysis (¹H and ¹³C)
-
Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Solubilization: Gently vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
¹H Acquisition: Acquire data on a ≥400 MHz spectrometer. Use a standard single-pulse experiment with a 30° pulse angle, a 2-second relaxation delay, and accumulate 16 scans.
-
¹³C Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Use a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans to achieve a good signal-to-noise ratio.
-
Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Analysis (ATR)
-
Background: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small, representative amount of the solid compound directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key vibrational bands, paying close attention to the carbonyl region (1650-1800 cm⁻¹).
Protocol 3: Mass Spectrometry (ESI-MS)
-
Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Create a dilute solution for infusion by taking 10 µL of the stock and diluting it into 1 mL of the same solvent.
-
Acquisition: Infuse the dilute solution into an Electrospray Ionization (ESI) source in positive ion mode at a flow rate of 5-10 µL/min.
-
Analysis: Scan a mass range of m/z 100-500. Look for the protonated molecule [M+H]⁺ and its corresponding [M+H+2]⁺ peak, which should be of nearly equal intensity and separated by 2 m/z units.
Part 5: Visualization of Key Molecular Features
Caption: Diagram of the key functional components of the title molecule.
Part 6: Conclusion
The combination of NMR, IR, and mass spectrometry provides a robust, multi-faceted, and definitive characterization of this compound. Each technique offers a unique and complementary piece of structural information: NMR defines the C-H framework, IR confirms the presence and nature of key functional groups, and MS verifies the molecular weight while unambiguously confirming the presence of bromine. This integrated spectroscopic profile serves as an essential quality control benchmark, ensuring the integrity of this valuable reagent for its applications in advancing drug discovery and chemical biology.
References
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- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. (2025). ChemicalBook.
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. (n.d.). BLDpharm.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- 1-Boc-3-bromoazetidine 97%. (n.d.). AChemBlock.
- tert-Butyl 3-bromoazetidine-1-carboxylate. (n.d.). PubChem.
- N-Boc-3-bromoazetidine. (n.d.). Sigma-Aldrich.
- Marketed drugs containing 1,3‐substituted azetidine scaffolds. (2021). ResearchGate.
- tert-Butyl bromoacetate(5292-43-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- N-Boc-3-azetidine acetic acid. (n.d.). Protheragen.
- Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide. (n.d.). Benchchem.
- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex.
- This compound (C10H16BrNO3). (n.d.). PubChemLite.
- N-Boc-3-(iodomethyl)azetidine. (n.d.). BLDpharm.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Springer.
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel Azetidine-Containing Therapeutic Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold."[1] Its growing appeal stems from a unique combination of physicochemical properties that address several key challenges in medicinal chemistry. The inherent ring strain of the azetidine moiety, greater than that of a pyrrolidine but more stable than an aziridine, imparts a degree of conformational rigidity.[2] This rigidity can lead to a higher affinity for biological targets by reducing the entropic penalty of binding.[3]
Furthermore, the three-dimensional nature of the azetidine ring provides an avenue to escape the "flatland" of traditional aromatic ring systems, often improving solubility and other pharmacokinetic parameters.[4] This has led to the successful incorporation of azetidine motifs into several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, where the scaffold enhances metabolic stability and receptor selectivity.[4] This guide provides a comprehensive framework for the biological evaluation of novel azetidine-containing therapeutic agents, offering comparative insights and detailed experimental protocols to empower researchers in this exciting field.
The Strategic Evaluation Workflow: From In Vitro Potency to In Vivo Efficacy
The biological evaluation of a novel azetidine-containing compound follows a logical progression from initial in vitro characterization to more complex in vivo studies. This phased approach allows for early identification of promising candidates and provides a rationale for advancing only the most viable agents, in line with guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[5][6][7][8][9]
Caption: A streamlined workflow for the biological evaluation of novel therapeutic agents.
Part 1: Foundational In Vitro Assessment
The initial phase of evaluation focuses on establishing the fundamental biological activity of the novel azetidine-containing compounds. These assays are typically high-throughput and provide the initial data for structure-activity relationship (SAR) studies.
Assessing Target Engagement and Potency
The first critical step is to determine if the compound interacts with its intended molecular target and with what potency. The choice of assay is target-dependent.
Case Study: Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated cancer target. Aberrantly active STAT3 is found in many human cancers.[10] The evaluation of novel azetidine-based STAT3 inhibitors often begins with an Electrophoretic Mobility Shift Assay (EMSA).
Causality of Experimental Choice: EMSA is a gold-standard technique for studying protein-DNA interactions.[11] Since STAT3 functions as a transcription factor that binds to specific DNA sequences, EMSA directly assesses the ability of an inhibitor to disrupt this primary function. It provides a direct readout of target engagement and allows for the determination of the inhibitor's potency (IC50).
-
Probe Preparation: A double-stranded DNA oligonucleotide containing the STAT3-specific binding site is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., v-Src transformed NIH3T3 cells).
-
Binding Reaction: The labeled probe and nuclear extract are incubated with varying concentrations of the azetidine-containing inhibitor. A non-specific DNA competitor (e.g., poly(dI-dC)) is included to prevent non-specific binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film (for radioisotopes) or imaged using a fluorescent scanner. The formation of the STAT3-DNA complex is observed as a band with retarded mobility compared to the free probe. The intensity of this band decreases with increasing inhibitor concentration.
Self-Validation: The protocol should include controls such as a "no extract" lane to show the position of the free probe, a "no inhibitor" lane to show the maximal STAT3-DNA complex formation, and a competition assay with an excess of unlabeled "cold" probe to demonstrate the specificity of the protein-DNA interaction.
Determining Cellular Activity: Cytotoxicity and Viability
A potent target inhibitor must be able to exert its effect in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12]
Causality of Experimental Choice: The MTT assay is preferred for initial screening due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[12][13] It provides a quantitative measure of metabolically active cells, which is a good indicator of cell viability. This allows for the determination of the compound's EC50 (half-maximal effective concentration).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the azetidine-containing compound for a specified period (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Self-Validation: The inclusion of a positive control (a known cytotoxic agent) validates the assay's ability to detect a cytotoxic response. Blank wells (media only) are used to subtract background absorbance.
Comparative Data: Azetidine vs. Non-Azetidine Compounds
A key aspect of evaluating novel agents is to benchmark their performance against existing alternatives.
Table 1: In Vitro Potency and Selectivity of STAT3 Inhibitors
| Compound | Scaffold | Target IC50 (STAT3, µM) | Selectivity (vs. STAT1/STAT5) | Cellular EC50 (MDA-MB-231, µM) | Reference |
| H182 | Azetidine | 0.66 | >23-fold vs STAT1/5 | 1.0 - 1.9 | [11][14] |
| Napabucasin | Naphthoquinone | ~1.0 | Low | 1.8 | [10] |
| C188-9 | Non-peptide small molecule | ~2.5 | High | 25.7 | [10] |
This table demonstrates that the azetidine-containing compound H182 exhibits high potency and selectivity for STAT3, comparing favorably with other non-azetidine STAT3 inhibitors.[10][11][14]
Part 2: Preclinical In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties, efficacy in a biological system, and preliminary safety.
Pharmacokinetic (PK) and ADME Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its translation into a therapeutic. The azetidine scaffold is often incorporated to improve these properties.
Causality of Experimental Choice: Early assessment of PK parameters like half-life, bioavailability, and metabolic stability helps in designing appropriate dosing regimens for efficacy studies and identifying potential liabilities that may lead to failure in later stages.
Efficacy in Disease-Specific Animal Models
The ultimate preclinical test of a therapeutic agent is its ability to produce the desired effect in a relevant animal model of the disease.
Case Study: Azetidine-Containing Anticancer Agents in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating anticancer drugs.[3][15] Patient-derived xenograft (PDX) models, which use tumor tissue directly from a patient, are increasingly favored as they better recapitulate the heterogeneity of human cancers.[2][16]
Causality of Experimental Choice: Xenograft models provide an in vivo environment to assess a compound's ability to inhibit tumor growth.[3] This is a critical step in demonstrating preclinical proof-of-concept. The choice between a cell line-derived xenograft (CDX) and a PDX model depends on the research question; CDX models are useful for initial efficacy screening, while PDX models offer higher translational relevance.[2][15][16]
Caption: Workflow for an in vivo xenograft study.
Self-Validation: The inclusion of a vehicle control group is essential to understand the natural progression of the tumor. A standard-of-care treatment group provides a benchmark for the efficacy of the novel azetidine agent. Regular monitoring of animal body weight and overall health is crucial for assessing toxicity.
Comparative Data: Azetidine vs. Non-Azetidine VMAT2 Inhibitors
Vesicular monoamine transporter 2 (VMAT2) inhibitors are used to treat hyperkinetic movement disorders.[17] While tetrabenazine is an established VMAT2 inhibitor, newer agents, some of which could incorporate an azetidine scaffold, aim to improve upon its pharmacokinetic and side-effect profile.[18]
Table 2: Comparison of VMAT2 Inhibitors
| Feature | Tetrabenazine | Deutetrabenazine | Valbenazine | Potential Azetidine Analogs |
| Scaffold | Benzoquinolizine | Deuterated Benzoquinolizine | Prodrug of a Benzoquinolizine Metabolite | Azetidine-containing |
| Half-life | Short | Prolonged | Prolonged | Potentially optimized for favorable PK |
| Dosing Frequency | Multiple daily doses | Twice daily | Once daily | Aim for once-daily dosing |
| Key Side Effects | Akathisia, somnolence, depression | Improved tolerability vs. tetrabenazine | Somnolence, akathisia | Designed to minimize off-target effects |
| Reference | [18] | [17][18] | [17][18] | - |
This table illustrates how novel azetidine-containing VMAT2 inhibitors could be designed to overcome the limitations of existing non-azetidine therapies, such as a short half-life and unfavorable side-effect profiles.[17][18]
Conclusion: The Azetidine Scaffold as a Pathway to Superior Therapeutics
The systematic biological evaluation of novel azetidine-containing therapeutic agents is a multi-faceted process that requires a deep understanding of the underlying biology and the appropriate experimental models. The unique properties of the azetidine scaffold offer a compelling rationale for its incorporation into drug design, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. By following a rigorous and well-controlled evaluation workflow, researchers can effectively identify and advance promising azetidine-containing candidates, ultimately contributing to the development of the next generation of innovative medicines. This guide provides a foundational framework for this endeavor, emphasizing the importance of experimental rigor, comparative analysis, and a clear understanding of the causal relationships between molecular structure and biological function.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate, a reactive intermediate common in pharmaceutical research and development. The procedures outlined herein are grounded in established safety principles and regulatory standards to mitigate the risks associated with this halogenated, corrosive, and irritant compound.
Core Hazard Profile & Risk Assessment
Understanding the inherent chemical hazards of this compound is the foundation of its safe management. The primary risks stem from the α-bromo ketone functional group, a potent electrophile and alkylating agent. This reactivity makes the compound highly hazardous upon contact or inhalation.
While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not universally available, its hazard profile can be reliably inferred from structurally similar bromoacetyl and azetidine compounds.
Table 1: Summary of Key Chemical Hazards | Hazard Classification | GHS Pictogram | Description & Precautionary Rationale | Supporting Sources | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
ngcontent-ng-c176312016="" class="ng-star-inserted">| Harmful if swallowed. Ingestion can cause severe damage to the gastrointestinal tract.[1] | MedChemExpress[2], Fisher Scientific[1] | | Skin Corrosion/Irritation |
ngcontent-ng-c176312016="" class="ng-star-inserted">| Causes severe skin burns and irritation.[1][3] The bromoacetyl moiety can alkylate proteins and other biomolecules in the skin. | Thermo Fisher Scientific[3], MedChemExpress[2], Fisher Scientific[1] | | Serious Eye Damage |
ngcontent-ng-c176312016="" class="ng-star-inserted">| Causes serious, potentially irreversible eye damage.[1] The compound is a lachrymator, a substance that causes tearing.[1][3] | MedChemExpress[2], Fisher Scientific[1] | | Respiratory Irritation |
ngcontent-ng-c176312016="" class="ng-star-inserted">| Vapors, mists, or dusts may cause respiratory tract irritation. All handling must be performed in a ventilated enclosure. | MedChemExpress[2] | | Halogenated Organic | N/A | As a brominated organic compound, it must be segregated as halogenated hazardous waste for proper disposal, typically via high-temperature incineration.[4] | Bucknell University[4], U.S. EPA[5] |
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable when handling this compound in any form—neat, in solution, or as waste.
Table 2: Required Personal Protective Equipment
| Body Area | Required PPE | Rationale and Best Practices |
|---|---|---|
| Respiratory | Certified Chemical Fume Hood | All handling, weighing, and waste consolidation must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1][3][6] |
| Eyes/Face | Chemical Safety Goggles & Full-Face Shield | Goggles are mandatory to prevent splashes from reaching the eyes.[6] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.[7] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Wear appropriate protective gloves.[2][7] Nitrile gloves are a common choice, but it is critical to consult a manufacturer's chemical resistance chart for breakthrough times. Double-gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected. |
| Body | Flame-Resistant Laboratory Coat & Chemical Apron | A lab coat protects against incidental contact. A chemically resistant apron should be worn over the lab coat when handling waste solutions to protect against splashes and spills. |
Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste streams can lead to regulatory violations and complicates the final disposal process.
Step-by-Step Collection Procedure
-
Classification: Immediately classify all waste containing this compound, including reaction mother liquors, contaminated solvents, and spill cleanup debris, as Halogenated Organic Hazardous Waste .[4]
-
Container Selection:
-
Select a dedicated, leak-proof waste container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene for solvent solutions).
-
Ensure the container has a secure, vapor-tight screw cap.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound".
-
List all other components and their approximate percentages (e.g., Dichloromethane 80%, Methanol 15%, etc.).
-
Mark all applicable hazard checkboxes (e.g., Corrosive, Toxic).
-
-
Consolidation:
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent drips and spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from incompatible materials.
Caption: Waste segregation decision process for halogenated compounds.
Decontamination & Spill Management
Accidents happen, and a clear, pre-defined spill response plan is essential.
Small-Scale Spill ( < 100 mL inside a fume hood)
-
Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.
-
PPE: Ensure you are wearing the full, mandatory PPE described in Section 2.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[6] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[1][3] Place it into a designated, sealable container for hazardous waste.
-
Dispose of Debris: All cleanup materials are now considered halogenated hazardous waste and must be disposed of in the same waste stream.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. The cleaning cloths must also be disposed of as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's Environmental Health & Safety (EHS) emergency line.
Empty Container Disposal
Empty containers that held this compound are also considered hazardous waste as they retain chemical residue.[3] Do not discard them in the regular trash. They should be triple-rinsed with a suitable solvent, with the rinsate collected as halogenated hazardous waste. The rinsed container should then be managed according to your institution's specific procedures for hazardous waste containers.
Final Disposal Pathway
The responsibility of the individual researcher is to ensure the waste is correctly identified, segregated, labeled, and stored. The final disposal must be handled by trained professionals.
-
Internal Transfer: Follow your institution's procedures for requesting a hazardous waste pickup from your laboratory's Satellite Accumulation Area by the EHS department.
-
External Disposal: Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company.
-
Treatment Technology: As a halogenated organic compound, the standard and environmentally preferred disposal method is high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA).[4][5] This process ensures the complete destruction of the hazardous organic molecule.
By adhering to this comprehensive guide, researchers can effectively manage and dispose of this compound, ensuring a safe laboratory environment and maintaining strict regulatory compliance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
